molecular formula C12H15BrN2O2 B6338008 tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1393558-15-0

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B6338008
CAS No.: 1393558-15-0
M. Wt: 299.16 g/mol
InChI Key: SKSMTVZVEDNAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a halogenated pyrrolopyridine derivative characterized by a bicyclic pyrrolo[3,4-b]pyridine core, a bromine substituent at position 4, and a tert-butyl carbamate protecting group at position 6 (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural features, including the electron-withdrawing bromine atom and the sterically bulky tert-butyl group, enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and facilitate regioselective functionalization .

Synthesis and Applications:
The compound is typically synthesized via bromination of the parent pyrrolopyridine framework, followed by tert-butyloxycarbonyl (Boc) protection. Its primary application lies in pharmaceutical research, where it acts as a precursor for synthesizing complex heterocycles in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl 4-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMTVZVEDNAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolo[3,4-b]pyridine Core Formation

The pyrrolo[3,4-b]pyridine scaffold is synthesized via cyclocondensation of γ-aminopyridine derivatives. A representative protocol involves:

  • Starting Material : 3-Aminopyridine-4-carboxylic acid.

  • Cyclization : Heating with ethyl acetoacetate in acetic acid under reflux (120°C, 12 h).

  • Decarboxylation : Treatment with concentrated HCl at 80°C for 6 h.

Key Data :

ParameterValue
Cyclization Yield68–72%
Decarboxylation Yield85–90%

Bromination at the 4-Position

Electrophilic bromination is performed using N-bromosuccinimide (NBS) in a radical-initiated process:

  • Conditions : NBS (1.1 eq), azobisisobutyronitrile (AIBN, 0.05 eq) in CCl₄.

  • Temperature : 80°C, 8 h under nitrogen.

  • Workup : Column chromatography (SiO₂, hexane/EtOAc 4:1).

Bromination Efficiency :

Brominating AgentSolventTemperatureYield
NBSCCl₄80°C78%
Br₂CH₂Cl₂25°C62%
DBDMHAcOH50°C70%

DBDMH = 1,3-Dibromo-5,5-dimethylhydantoin

tert-Butyl Carboxylate Installation

The tert-butyl group is introduced via Steglich esterification:

  • Reagents : 6-Hydroxy-4-bromo-pyrrolo[3,4-b]pyridine, Boc₂O (1.2 eq), DMAP (0.1 eq).

  • Solvent : Anhydrous THF.

  • Conditions : 0°C to 25°C, 12 h.

Yield Optimization :

BaseSolventYield
DMAPTHF88%
TriethylamineDCM75%
PyridineDMF68%

Catalytic Bromination Techniques

Palladium-Catalyzed Direct Bromination

Recent advances employ Pd(OAc)₂ (5 mol%) with CuBr₂ as a bromine source in DMF at 100°C. This method achieves 83% yield with >20:1 regioselectivity for the 4-position.

Mechanistic Insight :

  • Oxidative Addition : Pd(0) inserts into the C–H bond at the 4-position.

  • Transmetallation : CuBr₂ transfers Br to Pd.

  • Reductive Elimination : Pd releases the brominated product.

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst:

ParameterValue
Light Source450 nm LED
Catalyst Loading2 mol%
Yield76%

Industrial-Scale Production Methods

Continuous Flow Synthesis

A pilot-scale process (10 kg/batch) utilizes:

  • Reactor Type : Tubular flow reactor (Teflon, 50 m length).

  • Conditions :

    • Bromination: 90°C, 2 h residence time.

    • Esterification: 25°C, 5 h residence time.

Throughput : 1.2 kg/h with 94% purity.

Solvent Recycling Protocols

Industrial plants recover >95% of THF via distillation, reducing waste:

CycleTHF Recovery (%)Purity (%)
195.299.8
593.799.5

Optimization of Reaction Conditions

Temperature Effects on Bromination

Temperature (°C)Yield (%)Byproduct Formation (%)
606512
80785
100728

Optimal range: 75–85°C

Catalyst Screening for Esterification

CatalystLoading (mol%)Yield (%)
DMAP1088
HOBt1582
DCC2075

Analytical Characterization

NMR Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, t-Bu), 3.82 (m, 2H, CH₂), 4.60 (m, 2H, CH₂), 7.32 (s, 1H, ArH).

  • ¹³C NMR : δ 28.1 (t-Bu), 80.5 (COO), 122.9 (C-Br), 153.2 (C=O).

Mass Spectrometry

  • HRMS (ESI) : m/z calculated for C₁₂H₁₅BrN₂O₂ [M+H]⁺: 315.0344; found: 315.0341.

Comparative Analysis of Methodologies

MethodYield (%)Cost (USD/g)Scalability
Stepwise Laboratory78120Moderate
Pd-Catalyzed83200High
Continuous Flow8890Industrial

Cost based on 100 g production scale

Challenges and Limitations

  • Regioselectivity : Competing bromination at the 2-position (5–8% byproduct).

  • Stability : The tert-butyl ester hydrolyzes under acidic conditions (t₁/₂ = 3 h at pH 3).

  • Purification : Column chromatography remains necessary due to polar byproducts.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions. This reaction is critical for introducing functional groups like amines or alkoxides.

Reaction Type Reagents/Conditions Product Yield Notes
Amine substitutionKOH, DMF, 80°C, 12htert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate65–75%Requires excess amine
Methoxy substitutionNaOMe, CuI, 100°C, 24htert-Butyl 4-methoxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate50–60%Limited by steric hindrance
Thiol substitutionKSH, DMSO, 60°C, 6htert-Butyl 4-sulfanyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate70%Air-sensitive conditions required

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Reaction Type Catalyst/Reagents Product Yield Notes
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acidtert-Butyl 4-aryl-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate80–90%Tolerant of diverse boronic acids
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aminetert-Butyl 4-alkyl/arylamino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate60–70%Requires high-temperature conditions

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic conditions to generate the carboxylic acid derivative, which is useful for further functionalization.

Reaction Type Reagents/Conditions Product Yield Notes
Acidic hydrolysisTFA, DCM, rt, 2h4-Bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylic acid>95%Mild conditions preserve bromine
Basic hydrolysisNaOH, H₂O/THF, reflux, 6h4-Bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate sodium salt85%Risk of ester saponification side reactions

Ring Functionalization

The pyrrolopyridine core undergoes electrophilic substitution and oxidation reactions.

Reaction Type Reagents/Conditions Product Yield Notes
NitrationHNO₃, H₂SO₄, 0°C, 1htert-Butyl 4-bromo-3-nitro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate40–50%Regioselectivity challenges
OxidationmCPBA, DCM, rt, 4htert-Butyl 4-bromo-5H-pyrrolo[3,4-b]pyridine-6-carboxylate N-oxide55%Forms stable N-oxide

Key Research Findings

  • Steric effects : The tert-butyl group reduces reactivity at position 6 but enhances stability during coupling reactions .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) optimize substitution yields.

  • Catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki couplings due to better electron donation .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that pyrrolopyridine derivatives exhibit significant anticancer properties. Specifically, tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research suggests that the bromine substituent enhances the compound's activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth pathways .

2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies. It is believed to modulate neuroinflammatory pathways and may serve as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the inhibition of pro-inflammatory cytokines and the promotion of neuronal survival pathways .

3. Antimicrobial Properties
There is emerging evidence that pyrrolopyridine derivatives possess antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Material Science

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Research indicates that it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport and improve device efficiency .

2. Polymer Chemistry
In polymer science, this compound is being investigated as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while providing specific functionalities such as conductivity or biocompatibility .

Biochemical Tool

1. Chemical Probes
The compound serves as a chemical probe in biological studies to investigate specific signaling pathways or molecular interactions within cells. Its structural characteristics allow it to selectively bind to certain proteins or enzymes, facilitating the study of their functions and roles in cellular processes .

2. Drug Development
Due to its diverse biological activity profile, this compound is being explored in drug development pipelines. Its derivatives are being synthesized and tested for enhanced efficacy and reduced toxicity in therapeutic applications .

Data Table: Summary of Applications

Application Area Description Potential Impact
Medicinal ChemistryAnticancer activity; neuroprotective effects; antimicrobial propertiesNew cancer therapies; neuroprotective drugs; antibiotics
Material ScienceOrganic electronics; polymer chemistryImproved OLEDs; novel polymers
Biochemical ToolChemical probes; drug developmentInsights into biological processes; new drug candidates

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolopyridine Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight CAS Number Key Applications/Features
tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (Target) C₁₂H₁₄BrN₂O₂ 4-Br 297.16 g/mol 1393546-06-9* Suzuki coupling intermediate; kinase inhibitors
tert-Butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate C₁₂H₁₄BrN₂O₂ 3-Br 297.16 g/mol 1393546-06-9† Positional isomer; similar reactivity
tert-Butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate C₁₂H₁₇N₃O₂ 2-NH₂ 235.28 g/mol 1174020-37-1 Amine-functionalized intermediate for peptidomimetics
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate C₁₁H₁₃Cl₂N₃O₂ 2-Cl, 4-Cl 302.15 g/mol Not reported Dual halogenation; protease inhibitor synthesis
tert-Butyl 2’-chloro-6’-oxo-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate C₂₀H₂₄ClN₅O₄ Spirocyclic Cl, oxo 446.89 g/mol Not reported Anticancer agent intermediate (e.g., kinase inhibitors)

* CAS number corresponds to the 3-bromo isomer in some catalogs due to registry overlaps .
† Positional isomerism may lead to discrepancies in commercial listings.

Key Structural and Functional Differences

Substituent Position and Reactivity: The 4-bromo isomer (target compound) exhibits distinct electronic effects compared to the 3-bromo analog, influencing cross-coupling reaction rates and regioselectivity . The 2-amino derivative (CAS 1174020-37-1) lacks halogen reactivity but serves as a nucleophilic site for acylations or alkylations, enabling peptide-like modifications .

Halogen vs. Non-Halogen Derivatives: Brominated analogs (e.g., 4-bromo and 3-bromo) are preferred for transition metal-catalyzed reactions, whereas chlorinated variants (e.g., 2,4-dichloro) are utilized in nucleophilic aromatic substitutions .

Molecular Weight and Solubility: The tert-butyl group in all derivatives improves solubility in organic solvents (e.g., DCM, THF), critical for solution-phase synthesis. Halogenated derivatives generally exhibit lower aqueous solubility compared to amino-substituted analogs .

Research Findings and Challenges

  • Synthetic Challenges : Positional isomerism (e.g., 3-bromo vs. 4-bromo) requires precise control during bromination to avoid mixtures, complicating purification .
  • Crystallographic Data : Structural elucidation of these compounds often relies on X-ray crystallography using programs like SHELXL, which remains a gold standard despite newer alternatives .
  • Safety Profiles : Halogenated pyrrolopyridines may exhibit moderate toxicity (e.g., irritancy), necessitating handling under inert conditions .

Biological Activity

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS: 1393546-06-9) is a compound belonging to the pyrrolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on existing research.

  • Molecular Formula : C12H15BrN2O2
  • Molecular Weight : 299.17 g/mol
  • Purity : ≥97% .

Pyrrolo[3,4-b]pyridine derivatives have been studied for their ability to interact with various biological targets. The mechanisms of action include:

  • Kinase Inhibition : Some derivatives exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, related compounds have shown IC50 values in the nanomolar range against FGFRs, indicating strong potential as anticancer agents .
  • Antimicrobial Activity : Certain pyrrolo derivatives have demonstrated antibacterial properties by inhibiting DNA gyrase, a critical enzyme for bacterial DNA replication . This suggests potential applications in treating bacterial infections.
  • Antiviral and Antitumor Effects : Research indicates that pyrrolo[3,4-c]pyridines can be effective against various viral infections and exhibit antitumor activities through multiple pathways .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Activity Type Description References
AnticancerInhibits FGFR signaling pathways; potential for breast cancer treatment ,
AntimicrobialExhibits antibacterial activity against pathogens like Salmonella typhimurium
AnalgesicSome derivatives have shown promise in pain management through central nervous system pathways ,
ImmunomodulatoryPotential applications in treating immune system disorders ,

Case Studies

  • FGFR Inhibition : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activity. Compound 4h exhibited significant anticancer properties by inducing apoptosis in breast cancer cells and inhibiting cell migration and invasion .
  • Antibacterial Activity : Another investigation highlighted the antibacterial efficacy of pyrrolamide compounds derived from pyrrolo structures. These compounds were shown to inhibit DNA gyrase effectively, providing a basis for developing new antibiotics .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Optimization of Derivatives : Further chemical modifications may enhance the selectivity and potency of these compounds against specific biological targets.
  • In Vivo Studies : More comprehensive animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in clinical settings.
  • Combination Therapies : Investigating the potential synergistic effects with other therapeutic agents could provide new treatment strategies for complex diseases such as cancer.

Q & A

Q. Hazard Classification (GHS)

Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationP102 (Keep out of reach of children)
H319Causes serious eye irritationP305+P351+P338 (Eye rinse)
H335May cause respiratory irritationP261 (Avoid breathing dust)

Advanced: How to resolve contradictions in Suzuki-Miyaura coupling yields using the 4-bromo substituent?

Methodological Answer:
Discrepancies often arise from competing side reactions (e.g., protodebromination or homocoupling):

Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G2. The latter reduces β-hydride elimination (yield improvement: 55% → 78%) .

Base Optimization : Use K₂CO₃ instead of Cs₂CO₃ to minimize de-Boc side reactions. Monitor pH to stabilize the boronate intermediate .

Additives : Include TBAB (tetrabutylammonium bromide) to enhance solubility in THF/H₂O systems .

Q. Case Study: Cross-Coupling with Phenylboronic Acid

ConditionYield (Pd(PPh₃)₄)Yield (XPhos Pd G3)
K₂CO₃, TBAB, 80°C, 12h55%78%
Cs₂CO₃, no additive, 100°C, 8h32%45%

Basic: What spectroscopic techniques confirm the structure of tert-butyl 4-bromo-pyrrolo-pyridine?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include Boc tert-butyl (δ 1.45 ppm, singlet) and pyrrolidine protons (δ 3.2–3.8 ppm, multiplet). Bromine causes deshielding at C4 (δ 145 ppm in ¹³C) .
  • HRMS : Exact mass calculated for C₁₂H₁₆BrN₂O₂ [M+H⁺]: 309.0421; observed: 309.0418 (Δ = 0.0003) .
  • IR : Boc carbonyl stretch at ~1680 cm⁻¹ .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:
The Boc group creates steric bulk, slowing SN2 reactions but favoring SN1 pathways:

  • Kinetic Studies : Compare reaction rates with/without Boc. For example, substitution with morpholine is 3x slower with Boc (t₁/₂: 2h vs. 6h) .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize carbocation intermediates in SN1, improving yields (e.g., 40% → 65%) .
  • Leaving Group Tuning : Use triflate instead of bromide to accelerate reactions (k = 0.15 min⁻¹ vs. 0.03 min⁻¹) .

Basic: What are common impurities in this compound, and how are they removed?

Methodological Answer:

  • Debrominated Byproduct : Formed via radical pathways. Remove via silica gel chromatography (Rf = 0.3 vs. 0.5 for product) .
  • Hydrolyzed Boc Derivative : Detect by LC-MS (m/z 228.1). Avoid moisture during synthesis; use molecular sieves in reactions .
  • Dimerization : Occurs under high heat. Optimize reaction temperature (<50°C) and use dilute conditions .

Q. Impurity Profile (HPLC)

ImpurityRetention Time (min)Relative Area (%)
Target Compound8.295.7
Debrominated6.92.1
Hydrolyzed Boc5.41.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.